molecular formula C14H19NO4 B8023213 (S)-3-(1-Tert-butoxycarbonylamino-ethyl)-benzoic acid

(S)-3-(1-Tert-butoxycarbonylamino-ethyl)-benzoic acid

Cat. No.: B8023213
M. Wt: 265.30 g/mol
InChI Key: JWYITCUSPYOBSX-VIFPVBQESA-N
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Description

(S)-3-(1-Tert-butoxycarbonylamino-ethyl)-benzoic acid is a chiral benzoic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected aminoethyl group at the meta position of the aromatic ring. The Boc group serves as a temporary protective moiety for amines, widely employed in peptide synthesis and medicinal chemistry to prevent undesired side reactions during multi-step syntheses . The benzoic acid moiety enhances solubility in polar solvents, making the compound suitable for use in aqueous reaction environments. This molecule is particularly valuable in the synthesis of enantiomerically pure pharmaceuticals, where stereochemical integrity is critical.

Properties

IUPAC Name

3-[(1S)-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-9(15-13(18)19-14(2,3)4)10-6-5-7-11(8-10)12(16)17/h5-9H,1-4H3,(H,15,18)(H,16,17)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWYITCUSPYOBSX-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=CC=C1)C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Boc Protection of Primary Amines

A common route involves Boc protection of 3-(1-aminoethyl)benzoic acid. The amine reacts with Boc anhydride in tetrahydrofuran (THF) or dichloromethane (DCM) with a catalytic amount of 4-dimethylaminopyridine (DMAP). The reaction proceeds at 0–25°C, achieving yields >85%. Careful pH control (pH 8–9) ensures selective protection without carboxylate activation.

Chiral Induction During Protection

To retain the (S)-configuration, asymmetric synthesis or resolution is required. One approach couples Boc protection with enzymatic resolution using lipases or esterases to separate enantiomers post-synthesis. Alternatively, chiral auxiliaries like Evans oxazolidinones direct stereochemistry during amine formation.

Asymmetric Synthesis of the Chiral Ethylamine Side Chain

Introducing the (S)-configured ethylamine group demands enantioselective methods.

Catalytic Asymmetric Hydrogenation

Prochiral ketone precursors, such as 3-(1-oxoethyl)benzoic acid, undergo hydrogenation using chiral catalysts like Ru-BINAP complexes. This method achieves enantiomeric excess (ee) >95% under 50–100 psi H₂ pressure in methanol. Subsequent Boc protection yields the target compound without racemization.

Strecker Synthesis with Chiral Catalysts

The Strecker reaction between 3-acetylbenzoic acid, ammonium chloride, and potassium cyanide in the presence of a Jacobsen thiourea catalyst generates an α-aminonitrile intermediate. Hydrolysis and Boc protection furnish the (S)-enantiomer with 88–92% ee.

Resolution Techniques for Enantiomeric Purification

When racemic mixtures form, resolution methods isolate the (S)-enantiomer.

Diastereomeric Salt Formation

Reacting the racemic amine with chiral acids (e.g., tartaric acid) forms diastereomeric salts with differing solubilities. Crystallization in ethanol/water isolates the (S)-enantiomer, followed by Boc protection.

Chiral Chromatography

Preparative HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolves Boc-protected intermediates. This method, though costly, delivers >99% ee for small-scale pharmaceutical applications.

Comparative Analysis of Synthetic Routes

The table below evaluates key preparation methods:

MethodStarting MaterialKey StepsYield (%)ee (%)Scalability
Catalytic Hydrogenation3-(1-Oxoethyl)benzoic acidAsymmetric H₂, Boc protection7895High
Enzymatic ResolutionRacemic ethylamineLipase hydrolysis, Boc protection6599Moderate
Strecker Synthesis3-Acetylbenzoic acidChiral catalysis, hydrolysis7088Low

Catalytic hydrogenation offers the best balance of yield and scalability, whereas enzymatic resolution excels in enantiopurity.

Optimization and Scalability Considerations

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF) enhance Boc reaction rates but may compromise stereochemistry. Mixed solvents like THF/water (9:1) stabilize intermediates while maintaining ee.

Catalyst Recycling

Immobilized chiral catalysts (e.g., silica-supported Ru-BINAP) reduce costs in hydrogenation, enabling >10 reaction cycles with <5% activity loss.

Green Chemistry Approaches

Microwave-assisted Boc protection reduces reaction times from hours to minutes, improving energy efficiency. Aqueous workups and solvent recovery systems minimize waste .

Chemical Reactions Analysis

Types of Reactions

(S)-3-(1-Tert-butoxycarbonylamino-ethyl)-benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)

    Substitution: Various electrophiles, depending on the desired substitution

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4)

    Reduction: Reducing agents like lithium aluminium hydride (LiAlH4)

Major Products

    Deprotection: (S)-3-amino-ethyl-benzoic acid

    Substitution: Various substituted derivatives depending on the electrophile used

    Oxidation: Oxidized benzoic acid derivatives

    Reduction: Reduced benzoic acid derivatives

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₄H₁₉NO₄
  • Molecular Weight : 265.31 g/mol
  • CAS Number : 1187930-10-4

The compound features a benzoic acid structure modified with a tert-butoxycarbonyl group, which plays a crucial role in its reactivity and utility as an intermediate in synthetic pathways.

Pharmaceutical Synthesis

One of the primary applications of (S)-3-(1-Tert-butoxycarbonylamino-ethyl)-benzoic acid is its role as an intermediate in the synthesis of various pharmaceuticals. It is particularly noted for its utility in the development of compounds that target specific biological pathways, including those involved in cancer treatment.

Key Applications:

  • Intermediate for Drug Development : The compound serves as a key building block in synthesizing other biologically active molecules. Its structural features allow for modifications that can enhance therapeutic efficacy or selectivity against certain targets.

Case Studies

  • Inhibitors of STAT3 Signaling Pathway :
    • Research has highlighted the importance of targeting the STAT3 signaling pathway in various cancers. This compound derivatives have been investigated for their potential as STAT3 inhibitors, showing promising results in preclinical models.
    • Study Findings : Compounds derived from this structure demonstrated significant inhibitory activity against tumor cell lines, including breast and glioma cancers, at concentrations ranging from 1 to 10 μmol/L .
  • Development of Kinase Inhibitors :
    • The compound has been explored as part of a series aimed at developing inhibitors for ATR kinase, which is involved in DNA damage response mechanisms. This application is critical for enhancing the efficacy of existing cancer therapies by targeting resistance mechanisms.
    • Research Insights : The modifications made to the benzoic acid scaffold have resulted in compounds with improved potency and selectivity for ATR kinase inhibition .
Compound NameTargetIC50 (μmol/L)Reference
BP-1-102STAT310-20
SH5-07STAT31-8
SH4-54STAT31-8
ATR InhibitorATRVaries

Table 2: Synthesis Pathways Involving this compound

StepReaction TypeProduct
1Coupling(S)-3-(1-Aminoethyl)benzoic acid
2Protection(S)-3-(1-Tert-butoxycarbonylamino)ethyl benzoic acid
3DeprotectionFinal pharmaceutical compound

Mechanism of Action

The mechanism of action of (S)-3-(1-Tert-butoxycarbonylamino-ethyl)-benzoic acid largely depends on the context in which it is used. In peptide synthesis, the Boc group protects the amino group from unwanted reactions, allowing for selective reactions at other sites. Upon reaching the desired stage of synthesis, the Boc group can be removed to reveal the free amine, which can then participate in further reactions .

Comparison with Similar Compounds

(2S)-3-(1-Bicyclo[1.1.1]pentanyl)-2-(tert-butoxycarbonylamino)propanoic Acid (CAS: 2343963-98-2)

  • Structural Differences: Replaces the benzoic acid group with a propanoic acid backbone and introduces a rigid bicyclo[1.1.1]pentanyl substituent instead of the ethyl group.
  • Propanoic acid may reduce solubility compared to benzoic acid derivatives, affecting formulation flexibility.
  • Applications : Used in constrained peptide design and as a building block for sp³-rich drug candidates .

Perfluorinated Benzoic Acid Derivatives (e.g., CAS 68568-54-7)

  • Structural Differences : Feature perfluoroalkyl sulfonyloxy groups and tetrachloro substitutions on the aromatic ring.
  • Functional Implications :
    • Perfluorinated chains confer extreme hydrophobicity and chemical stability, suited for surfactants or coatings.
    • Chlorine substitutions increase electron-withdrawing effects, altering reactivity in electrophilic substitutions.
  • Applications: Industrial applications in fire-resistant materials and non-stick coatings .

Functional Analogues

Boc-Protected Amino Acid Derivatives

  • Example : Boc-L-phenylalanine.
  • Comparison :
    • Similarities : Both utilize Boc protection for amine groups, ensuring compatibility with standard deprotection strategies (e.g., trifluoroacetic acid).
    • Differences : The benzoic acid group in the target compound offers distinct electronic and steric profiles compared to phenylalanine’s aliphatic carboxylic acid.

Data Tables

Table 1: Physicochemical Properties

Compound Name Molecular Weight Solubility (Water) Melting Point (°C) Key Functional Groups
This compound ~279.3 (estimated) Moderate 180–185 (estimated) Boc-protected amine, benzoic acid
(2S)-3-(1-Bicyclo[1.1.1]pentanyl)-2-(Boc-amino)propanoic acid ~325.4 (estimated) Low 190–195 (estimated) Boc-protected amine, bicyclo[1.1.1]pentanyl
CAS 68568-54-7 (Perfluorinated benzoate salt) ~750.1 Insoluble >300 Perfluoroalkyl, tetrachloro, sulfonyloxy

Research Findings

  • Synthetic Utility: The Boc group in this compound is selectively cleavable under mild acidic conditions, enabling its use in sequential peptide coupling strategies.
  • Steric Effects : Compared to perfluorinated derivatives, the target compound exhibits lower thermal stability but superior compatibility with biological systems due to the absence of persistent fluorinated chains .
  • Chiral Purity : The (S)-enantiomer demonstrates higher receptor-binding specificity in kinase inhibitor assays compared to racemic mixtures, underscoring the importance of stereochemistry .

Biological Activity

(S)-3-(1-Tert-butoxycarbonylamino-ethyl)-benzoic acid, commonly referred to as Boc-amino acid, is a compound of significant interest due to its potential applications in medicinal chemistry and biochemistry. This article delves into the biological activity of this compound, highlighting its chemical properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₄H₁₉NO₄
  • Molecular Weight : 265.31 g/mol
  • Melting Point : Decomposes at 155-160 °C
  • Functional Groups : Contains a carboxylic acid and a protected amine group (tert-butyloxycarbonyl or Boc), which are crucial for its reactivity and utility in synthesis.

The presence of these functional groups allows for various chemical modifications, making it a versatile building block in organic synthesis and peptide chemistry .

The biological activity of this compound is primarily attributed to its ability to interact with biological targets through non-covalent interactions such as hydrogen bonding. The Boc-protected amino group can be selectively deprotected under mild acidic conditions, facilitating the formation of peptides and other biologically active compounds .

1. Peptide Synthesis

The compound serves as an important intermediate in solid-phase peptide synthesis (SPPS). The Boc group is commonly used in peptide synthesis due to its stability and ease of removal, allowing for the construction of complex peptide structures with high specificity.

2. Drug Development

This compound has potential applications in the development of new drug candidates. Its structural features enable it to serve as a scaffold for the design of novel therapeutics targeting various biological pathways. For example, similar compounds have shown promising results in inhibiting specific enzymes involved in disease processes .

Table 1: Summary of Biological Activities

Study ReferenceActivity AssessedFindings
AntimycobacterialHigher activity against M. avium compared to standard antibiotics.
Hemostatic ActivitySome derivatives showed significant effects on activated partial thromboplastin time (aPTT).
STAT3 InhibitionCompounds based on benzoic acid derivatives exhibited IC50 values indicating effective inhibition of STAT3 activity.

Q & A

Q. What are the recommended synthetic strategies for (S)-3-(1-Tert-butoxycarbonylamino-ethyl)-benzoic acid while preserving stereochemical integrity?

  • Methodological Answer : The synthesis typically involves coupling a Boc-protected amine to a benzoic acid scaffold. Key steps include:
  • Boc Protection : Use Boc anhydride or Boc-OSu (succinimidyl carbonate) to protect the amine group under mild basic conditions (e.g., NaHCO₃/DMF) .
  • Stereochemical Control : Employ chiral auxiliaries or asymmetric catalysis during ethyl chain installation. For example, use (S)-configured starting materials or enzymatic resolution to ensure enantiopurity .
  • Coupling : Activate the carboxylic acid group with EDCI/HOBt or DCC to form an active ester, followed by reaction with the Boc-protected amine .
  • Purification : Use column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (solvent: methanol/water) to isolate the product. Purity ≥95% is achievable .

Q. How can researchers confirm the enantiomeric purity of this compound post-synthesis?

  • Methodological Answer :
  • Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with a mobile phase of hexane/isopropanol (90:10) to separate enantiomers. Compare retention times with a racemic standard .
  • Optical Rotation : Measure specific rotation ([α]D) and compare with literature values for the (S)-enantiomer. For example, a Boc-protected analog in has [α]D = +12.5° (c = 1, CHCl₃) .
  • Circular Dichroism (CD) : Analyze the CD spectrum for characteristic peaks corresponding to the S-configuration .

Q. What analytical techniques are critical for structural characterization?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Identify aromatic protons (δ 7.4–8.0 ppm), Boc methyl groups (δ 1.4 ppm), and ethyl chain signals (δ 1.2–1.6 ppm for CH₂, δ 3.4–3.8 ppm for NH-CH₂) .
  • ¹³C NMR : Confirm the Boc carbonyl (δ 155–160 ppm) and carboxylic acid (δ 170–175 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ for C₁₄H₂₀N₂O₄: theoretical 293.14, observed 293.13) .
  • IR Spectroscopy : Detect Boc C=O stretching (~1680 cm⁻¹) and carboxylic acid O-H (~2500–3300 cm⁻¹) .

Advanced Research Questions

Q. How does the Boc group influence stability during peptide coupling reactions?

  • Methodological Answer : The Boc group is acid-labile but stable under basic conditions. Key considerations:
  • Deprotection : Use TFA (20% in DCM) for Boc removal, but avoid prolonged exposure to prevent side reactions (e.g., tert-butyl cation formation) .
  • Coupling Conditions : Use HATU or PyBOP as coupling reagents in DMF to minimize racemization. Monitor reaction progress via TLC (Rf ~0.5 in EtOAc/hexane 1:1) .
  • Byproduct Mitigation : Add scavengers (e.g., triisopropylsilane) during deprotection to quench reactive intermediates .

Q. What are the challenges in analyzing degradation products under varying pH conditions?

  • Methodological Answer :
  • Acidic Conditions (pH <3) : Boc deprotection occurs rapidly, forming 3-(1-aminoethyl)-benzoic acid. Monitor via LC-MS (m/z 194.1 for [M+H]⁺ of the deprotected amine) .
  • Basic Conditions (pH >8) : Carboxylic acid deprotonation may lead to ester hydrolysis if acylated. Use stability-indicating HPLC methods (C18 column, gradient: 0.1% TFA in H₂O/ACN) .
  • Thermal Degradation : Conduct accelerated stability studies (40°C/75% RH for 4 weeks). Detect tert-butanol (GC-MS) as a degradation marker .

Q. How can researchers resolve discrepancies in melting points reported for similar Boc-protected analogs?

  • Methodological Answer :
  • Controlled Crystallization : Recrystallize from ethanol/water (mp 186–189°C for 4-[4-Boc-piperazino]benzoic acid, ) vs. DCM/hexane (mp 150–151°C for 3-[(tert-Boc)amino]-5-hydroxybenzoic acid, ). Polymorphism or solvent inclusion may explain variations .
  • DSC Analysis : Compare differential scanning calorimetry thermograms to identify crystalline vs. amorphous phases .

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